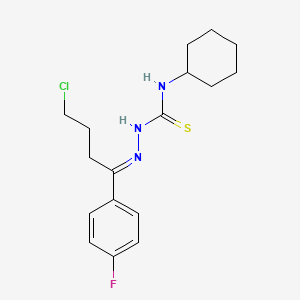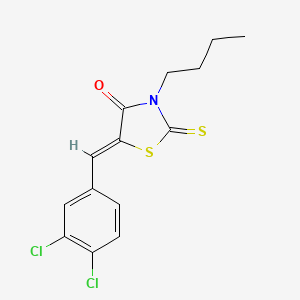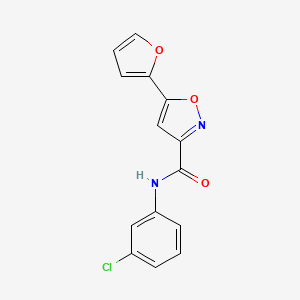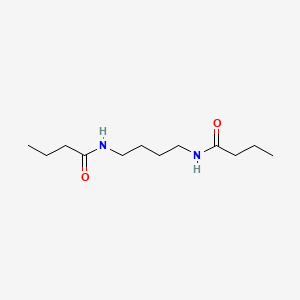![molecular formula C22H23BrN2O2 B4736613 N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B4736613.png)
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide
描述
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide, also known as ABP-688, is a novel and potent positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2008 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 is involved in various physiological processes, including synaptic plasticity, learning, and memory. N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide enhances the activity of mGluR5 by binding to a specific site on the receptor and increasing its affinity for glutamate, the endogenous ligand of the receptor. This leads to an increase in intracellular signaling and ultimately enhances synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which is involved in cognitive function and memory. Additionally, N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity. N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has also been shown to reduce the expression of pro-inflammatory cytokines, which are involved in neuroinflammation and neurodegeneration.
实验室实验的优点和局限性
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, which allows for precise modulation of the receptor. Additionally, N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has good pharmacokinetic properties, including high brain penetration and a long half-life. However, N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide. One area of interest is the development of more potent and selective mGluR5 modulators based on the structure of N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide. Additionally, further research is needed to investigate the potential therapeutic applications of N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide in various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, depression, and addiction. Finally, more research is needed to understand the long-term effects of N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide on neuronal function and plasticity.
科学研究应用
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, depression, and addiction. It has been shown to improve cognitive function and memory in animal models of these disorders. Additionally, N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
属性
IUPAC Name |
N-[(E)-3-(azepan-1-yl)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c23-19-12-8-9-17(15-19)16-20(22(27)25-13-6-1-2-7-14-25)24-21(26)18-10-4-3-5-11-18/h3-5,8-12,15-16H,1-2,6-7,13-14H2,(H,24,26)/b20-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQYYBBUHMGWDY-CAPFRKAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C\C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(azepan-1-yl)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4736536.png)
![2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4736543.png)

![2-fluoro-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B4736555.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4736571.png)
![3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4736572.png)
![4-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4736588.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-methyl-3-furohydrazide](/img/structure/B4736595.png)
![3-bromo-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4736606.png)


![N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4736621.png)
![N-(2-furylmethyl)-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4736623.png)